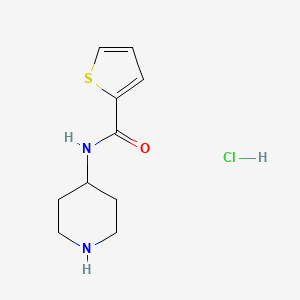![molecular formula C12H12N2O4 B598010 Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate CAS No. 1198106-53-4](/img/structure/B598010.png)
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a heterocyclic compound . It has the empirical formula C12H12N2O4 and a molecular weight of 248.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is represented by the SMILES stringCOC(=O)c1cn(C(=O)OC)c2ncc(C)cc12 . This indicates the presence of a pyrrole and pyrazine ring in its structure . Physical And Chemical Properties Analysis
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate is a solid compound . It has a molecular weight of 248.24 . For maximum recovery of the product, it is recommended to store it at -20°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds
This compound serves as a versatile building block in the synthesis of various pharmacologically active molecules. Its structure is pivotal in creating compounds that can interact with biological targets, potentially leading to new treatments for diseases. For instance, modifications of this compound have been explored for their efficacy in inhibiting certain types of protein kinases, which are relevant in cancer research .
Materials Science: Development of Organic Electronic Materials
In materials science, this compound’s unique electronic properties make it a candidate for the development of organic electronic materials. Its ability to donate and accept electrons can be harnessed in creating components for organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), contributing to the advancement of flexible and wearable electronics .
Organic Chemistry: Heterocyclic Compound Synthesis
As a heterocyclic compound, it is fundamental in the field of organic chemistry for synthesizing more complex heterocycles. These structures are crucial in developing new chemical entities with potential applications ranging from agriculture to pharmaceuticals, due to their diverse chemical reactivity and biological compatibility .
Biology: Molecular Probes for Biological Pathway Analysis
In biology, derivatives of this compound can be used as molecular probes to study and elucidate biological pathways. By tracking the interactions and transformations of these probes within a biological system, researchers can gain insights into the mechanisms of disease progression and identify potential therapeutic targets .
Pharmacology: Drug Delivery Systems
The structural features of this compound allow for the creation of novel drug delivery systems. By attaching therapeutic agents to this scaffold, researchers can develop prodrugs or targeted delivery mechanisms that improve the bioavailability and efficacy of existing medications .
Environmental Science: Pollutant Detection and Removal
In environmental science, this compound’s modified derivatives could be employed in the detection and removal of pollutants. Its chemical properties may be tailored to interact with specific contaminants, facilitating their capture and breakdown, thus aiding in environmental remediation efforts .
Direcciones Futuras
The future directions for research on Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate and similar compounds could involve further exploration of their biological activities and mechanisms of action. Given their potential role in cancer therapy, these compounds could be valuable in the design and synthesis of new leads to treat various diseases .
Propiedades
IUPAC Name |
dimethyl 5-methylpyrrolo[2,3-b]pyridine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-4-8-9(11(15)17-2)6-14(12(16)18-3)10(8)13-5-7/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFRDIXJBJVLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673639 |
Source


|
| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
CAS RN |
1198106-53-4 |
Source


|
| Record name | Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)
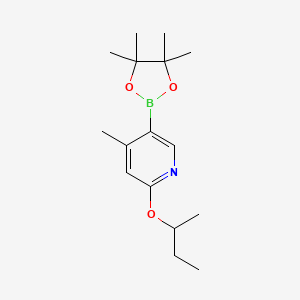
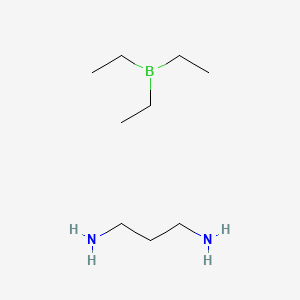
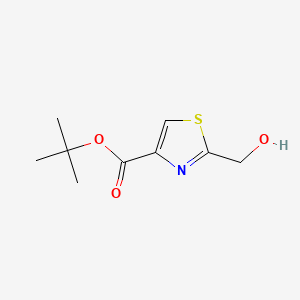

![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)
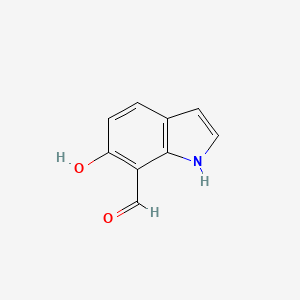
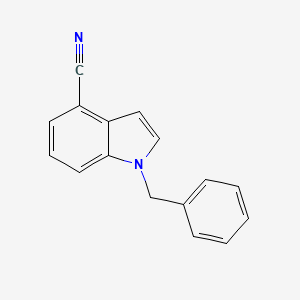

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)
